bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Overview
Description
Preparation Methods
The synthesis of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and benzylidene chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is known for its versatility in catalyzing various types of reactions:
Olefin Metathesis: This includes ring-opening metathesis polymerization (ROMP), acyclic diene metathesis polymerization (ADMET), and ring-closing metathesis (RCM)
Cross-Metathesis: It facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds.
Ring-Opening Polymerization: It is used in the polymerization of strained cyclic olefins.
Common reagents used in these reactions include various olefins and dienes, and the reactions are typically carried out under mild conditions, often at room temperature . The major products formed from these reactions are polymers and complex organic molecules .
Scientific Research Applications
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride involves the formation of a ruthenium-carbene complex, which facilitates the metathesis of olefins. The ruthenium center acts as a catalyst, enabling the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is often compared with other ruthenium-based catalysts, such as:
Grubbs Catalyst® 1st Generation: Similar in structure but with different ligands, leading to variations in reactivity and selectivity.
Grubbs Catalyst® 2nd Generation: Contains a more stable and active ruthenium-carbene complex, offering improved performance in certain reactions.
Hoveyda-Grubbs Catalyst: Features a chelating ligand, providing enhanced stability and activity in metathesis reactions.
The uniqueness of this compound lies in its balance of stability, reactivity, and selectivity, making it a versatile and widely used catalyst in various fields of research and industry .
Properties
IUPAC Name |
dichlororuthenium;tricyclohexyl-[phenyl(tricyclohexylphosphaniumyl)methyl]phosphanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72P2.2ClH.Ru/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42;;;/h1,8-9,22-23,37-43H,2-7,10-21,24-35H2;2*1H;/q+2;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFAYQFCZRYDT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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